molecular formula C11H9F3N4O2S B10934979 2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B10934979
M. Wt: 318.28 g/mol
InChI Key: RAWULKKBDDXCMJ-PJQLUOCWSA-N
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Description

2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a sulfanyl group, and a trifluoromethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For example, the compound can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reaction conditions often include stirring at room temperature for a specified period, followed by purification steps such as filtration and washing with solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s triazole ring can coordinate with metal ions, enhancing its stability and reactivity . Additionally, the methoxy and sulfanyl groups contribute to its biological activity by interacting with cellular components and enzymes .

Properties

Molecular Formula

C11H9F3N4O2S

Molecular Weight

318.28 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9F3N4O2S/c1-20-8-4-6(2-3-7(8)19)5-15-18-9(11(12,13)14)16-17-10(18)21/h2-5,19H,1H3,(H,17,21)/b15-5+

InChI Key

RAWULKKBDDXCMJ-PJQLUOCWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)O

Origin of Product

United States

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